molecular formula C9H12N2O2 B1310039 (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide CAS No. 1055926-31-2

(1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide

Cat. No. B1310039
CAS RN: 1055926-31-2
M. Wt: 180.2 g/mol
InChI Key: QIACLRIKXICINP-UHFFFAOYSA-N
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Description

“(1Z)-N’-hydroxy-2-(4-methoxyphenyl)ethanimidamide” is a chemical compound. Its molecular formula is C11H16N2O .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of tetra-substituted imidazole, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . Another study reported the biocatalytic synthesis of (S)-1‐(4‐methoxyphenyl) ethanol by Saccharomyces uvarum .

Scientific Research Applications

Synthesis and Complex Formation

One study involved the synthesis of compounds closely related to (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide, specifically focusing on the creation of new vic-dioxime complexes. These complexes were synthesized through reactions involving structurally similar compounds, demonstrating the compound's potential role in forming metal complexes with applications in coordination chemistry (Canpolat & Kaya, 2005).

Antimicrobial Activity

Another area of research explored the antimicrobial properties of derivatives closely related to (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide. Novel compounds synthesized from structurally similar ethanones exhibited significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Nagamani et al., 2018).

Antioxidant Properties

Research also extends to the antioxidant capabilities of benzoin derivatives, which share a common structural motif with (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide. These studies found that the presence of certain functional groups and substituents significantly enhances antioxidant activity, indicating the potential for similar compounds to serve as effective antioxidants (Thanuja et al., 2022).

Hepatoprotective Activity

Another study isolated compounds from Tribuli Fructus, one of which shared structural similarities with (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide. These compounds demonstrated significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells, suggesting potential applications in liver protection and therapeutic interventions (Byun et al., 2010).

Synthesis and Formation of Complexes

  • A study by Canpolat and Kaya (2005) focused on the synthesis of new vic-dioxime complexes, including derivatives related to (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide. These compounds were synthesized through reactions involving specific diamines and anti-chloroglyoxime, forming mononuclear complexes with various metals such as Co(II), Ni(II), and Cu(II). The structural properties of these complexes were characterized using techniques like IR, NMR spectroscopy, and UV–Visible spectroscopy, suggesting potential applications in coordination chemistry and materials science Canpolat & Kaya, 2005.

Antimicrobial Activity

  • Nagamani et al. (2018) synthesized a series of compounds, including derivatives of (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide, and evaluated their antimicrobial activity. The structural characterization was confirmed by NMR and mass spectral data, and some of the synthesized compounds exhibited promising antimicrobial properties Nagamani et al., 2018.

Antioxidant and Anticancer Activities

  • Fisher and Kerrigan (1998) developed an efficient process for synthesizing iso-MHPG, a compound structurally related to (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide, and its enantiomers. This research contributes to the understanding of the synthetic pathways and potential biological activities of such compounds Fisher & Kerrigan, 1998.

Metabolic Pathways

  • The metabolism of methoxychlor, a compound structurally related to (1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide, was explored by Hu and Kupfer (2002). The study identified various metabolites formed during the metabolism of methoxychlor by human cytochromes P450, shedding light on the metabolic pathways and potential toxicological implications of such compounds Hu & Kupfer, 2002.

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation .

properties

IUPAC Name

N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIACLRIKXICINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989764
Record name N-Hydroxy(4-methoxyphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide

CAS RN

6965-38-4
Record name N-Hydroxy(4-methoxyphenyl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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